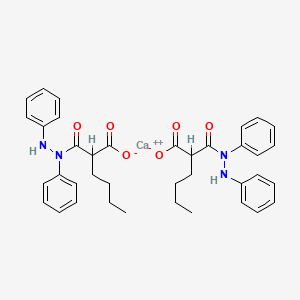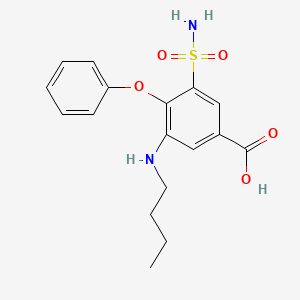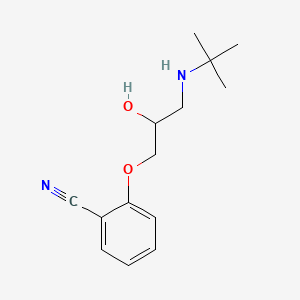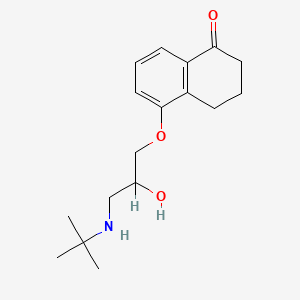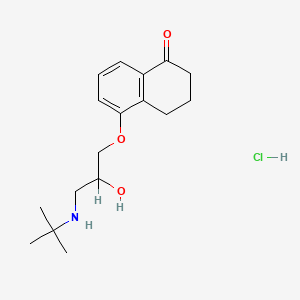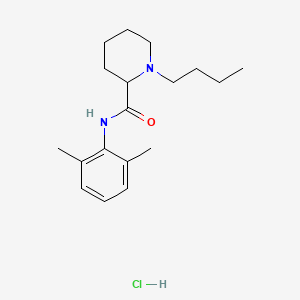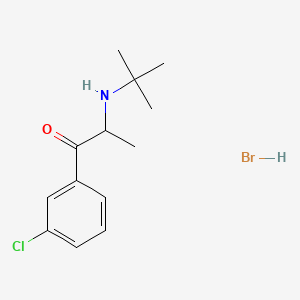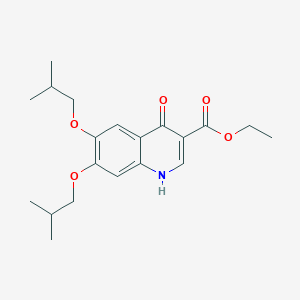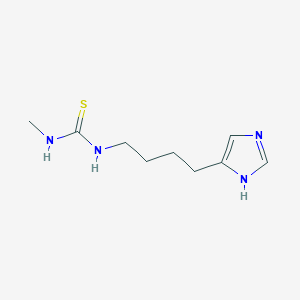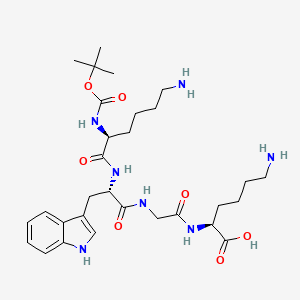
Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine
Übersicht
Beschreibung
Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine is a bioactive chemical . It has a molecular weight of 617.74 and its molecular formula is C30H47N7O7 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared as room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine is complex due to the presence of multiple amino acids. The structure can be analyzed using techniques such as NMR, elemental analysis, and IR spectroscopic analysis .Chemical Reactions Analysis
The chemical reactions involving Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine are complex due to the presence of multiple reactive groups. For instance, the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .Physical And Chemical Properties Analysis
The physical and chemical properties of Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine can be inferred from similar compounds. For instance, Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Peptide Analogs and Derivatives : Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine is utilized in the synthesis of various peptide analogs. For instance, tert-butyloxycarbonyl derivatives have been synthesized for biological studies, showing potential in the development of peptides with specified functions (Balaspiri et al., 1982).
Peptide Synthesis for Biological Activity Studies : It's used in the synthesis of peptides related to hormone structures like corticotropin. The specific structuring and modification of peptides play a crucial role in studying their biological activities (Otsuka et al., 1966).
Stabilization and Enhancement in Peptide Synthesis : Chemical modifications using butyloxycarbonyl groups can stabilize certain enzymes used in peptide synthesis. This enhances the yield and efficiency of the synthesis process (Murphy & O Fágáin, 1998).
Applications in Molecular Biology and Biochemistry
DNA Binding and Photobinding Studies : Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine has been used to study the binding affinity to DNA, particularly in cases where DNA is modified, providing insights into nucleic acid-peptide interactions (Morlière et al., 1986).
Investigation of Peptide-DNA Interactions : Its derivatives have been employed to understand the interactions between peptides and DNA, which is fundamental in the study of genetic material and its manipulation (Gatto et al., 1996).
Biomedical Research
Development of Peptide-Based Therapeutics : Derivatives of butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine have been researched for their potential in creating peptide-based therapeutics, particularly in the realm of hormone and enzyme mimetics (Martinez et al., 1984).
Peptide Synthesis for Drug Development : The compound is significant in the synthesis of peptides that have applications in drug development, especially in the synthesis of hormone analogs and understanding their interactions (Yamashiro & Li, 2009).
Polymer and Material Science
Synthesis of Polypeptides : It's used in the synthesis of polypeptides containing lysine and other amino acids, which are crucial in the development of biomaterials and polymers (Rydon et al., 1966).
Triblock Copolypeptide Synthesis : The compound plays a role in the synthesis of triblock copolypeptides, which are essential in creating new materials with specific properties for potential applications in biotechnology and materials science (Heller et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N7O7/c1-30(2,3)44-29(43)37-22(12-6-8-14-31)27(40)36-24(16-19-17-33-21-11-5-4-10-20(19)21)26(39)34-18-25(38)35-23(28(41)42)13-7-9-15-32/h4-5,10-11,17,22-24,33H,6-9,12-16,18,31-32H2,1-3H3,(H,34,39)(H,35,38)(H,36,40)(H,37,43)(H,41,42)/t22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQQKXRRRJAIHI-HJOGWXRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922715 | |
| Record name | N~2~-{6-(4-Aminobutyl)-4,7,10,13-tetrahydroxy-9-[(1H-indol-3-yl)methyl]-2,2-dimethyl-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-ylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine | |
CAS RN |
118573-63-0 | |
| Record name | Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118573630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{6-(4-Aminobutyl)-4,7,10,13-tetrahydroxy-9-[(1H-indol-3-yl)methyl]-2,2-dimethyl-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-ylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



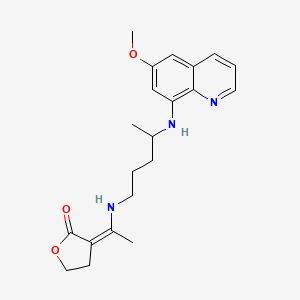
![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
